![molecular formula C5H7N3S2 B182065 5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine CAS No. 30062-44-3](/img/structure/B182065.png)
5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine involves several steps, including modified Strecker reactions, cyclization, substitution, quaternization, and reduction processes. For instance, the synthesis of 5-(4-alkylsulfanyl-[1,2,5]thiadiazol-3-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine oxalate salts as muscarinic receptor agonists was achieved through these methods, resulting in the final products as oxalic acid salts . Additionally, the S-alkylation of 5-arylmethylideneamino-2-mercapto-1,3,4-thiadiazoles with chloroacetyl anilide under solid–liquid phase transfer catalysis using polyethylene glycol-400 (PEG-400) catalyst in the presence of potassium carbonate was employed to synthesize 5-arylmethylideneamino-1,3,4-thiadiazole-2-ylsulfanyl acetamide derivatives .
Molecular Structure Analysis
The molecular structure of N-allyl derivatives of (5-(2′-pyridyl)-[1,3,4]thiadiazol-2-yl) amine was studied using 1H, 13C, 15N NMR spectroscopy, X-ray diffraction, and DFT computations. It was found that these compounds exist in the egzo-amino tautomeric form in both solution and solid state. The DFT calculations indicated that the egzo-amino tautomeric form is more stable than the egzo-imino form by 35 kJ/mol . Similarly, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was also studied, confirming the existence of the egzo-amino tautomeric form in the solid state and the presence of polar ribbons in its crystal structure .
Chemical Reactions Analysis
The amidoalkylation of secondary heterocyclic amines by N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-chloroacetamide led to the formation of new compounds containing 1,3,4-thiadiazole-5-thione moiety alongside pyperidine, morpholine, and cytisine fragments. These compounds were screened for antimicrobial activity, with some showing appreciable antibacterial activity against gram-negative and gram-positive bacteria . Furthermore, the reaction of 2-chloro-N-(5-ethyl/allylsulfanyl-[1,3,4]thiadiazol-2-yl)-acetamides with ammonium thiocyanate in dry acetone followed by condensation with various carbonyl compounds yielded 5-aryl/heterylidene substituted 2-imino-4-thiazolidinones possessing 1,3,4-thiadiazole moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and the presence of the 1,3,4-thiadiazole moiety. For example, the existence of the egzo-amino tautomeric form affects the compounds' solubility and stability. The antimicrobial activity of the amidoalkylated derivatives indicates their potential as bioactive molecules. The plant growth-regulating activity of some derivatives at low concentrations suggests their utility in agricultural applications . The antitrypanosomal activity of certain derivatives against T. brucei gambience further demonstrates the significance of the 1,3,4-thiadiazole moiety in contributing to the biological activity of these compounds .
Scientific Research Applications
Applications in Antitrypanosomal Activity
Synthesis and Antitrypanosomal Properties : The compound 5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine has been used to synthesize novel 1,3,4-thiadiazole containing 2-iminothiazolidine-4-ones, which showed significant in vitro antitrypanosomal activity. Specifically, derivatives with the S-allyl group exhibited substantial potency against T. brucei gambience, indicating potential applications in treating Trypanosomiasis (Lelyukh et al., 2023).
Applications in Halocyclization
Halocyclization of Derivatives : The compound has been involved in halocyclization processes, leading to the production of derivatives like thiazolo[2,3-b][1,3,4]thiadiazolium and others. This showcases the compound’s versatility in synthetic chemistry, especially in creating structurally complex molecules (Tarasova et al., 2015).
Applications in Antimicrobial Activity
Antimicrobial Activity of Amidoalkylated Derivatives : Amidoalkylation of heterocyclic amines by derivatives of 5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine has yielded new compounds with notable antimicrobial activity. For instance, certain compounds showed appreciable antibacterial activity against gram-negative and gram-positive bacteria, highlighting potential applications in antimicrobial treatments (Toshmurodov et al., 2021).
Applications in Photodynamic Therapy
Photodynamic Therapy for Cancer Treatment : The compound has been a part of synthesizing zinc phthalocyanine derivatives with high singlet oxygen quantum yield. These derivatives are significant for photodynamic therapy applications in treating cancer due to their excellent fluorescence properties and high quantum yield (Pişkin et al., 2020).
Applications in Crystal Engineering of Organometallic Materials
Ligand-forced Dimerization in Crystal Engineering : The compound has shown potential in crystal engineering, particularly in the ligand-forced dimerization of copper(I)-olefin complexes. This application is crucial in the field of material chemistry and the development of organometallic materials (Ardan et al., 2017).
Safety And Hazards
The safety information for “5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S2/c1-2-3-9-5-8-7-4(6)10-5/h2H,1,3H2,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGCJNIVVSSVRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326107 | |
Record name | 5-[(Prop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Allylsulfanyl-[1,3,4]thiadiazol-2-ylamine | |
CAS RN |
30062-44-3 | |
Record name | 30062-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523975 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-[(Prop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10326107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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